7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol
Description
Historical Development of Dihydroquinoline Research
Dihydroquinolines, characterized by a partially hydrogenated quinoline core, have evolved from early synthetic curiosities to pharmacologically relevant scaffolds. Initial work in the mid-20th century focused on their utility as antioxidants and polymer stabilizers, exemplified by derivatives like 2,2,4-trimethyl-1,2-dihydroquinoline (TMDHQ) . The 1980s marked a paradigm shift with the discovery of dihydroquinoline-based cardiotonic agents, spurring interest in their medicinal applications. More recently, advances in catalytic asymmetric synthesis have enabled the production of enantiomerically pure dihydroquinolines, facilitating structure-activity relationship (SAR) studies in drug discovery .
Current Academic Interest in Phenolic Mannich Base Dihydroquinolines
Phenolic Mannich base dihydroquinolines represent a convergence of three pharmacologically significant motifs:
- The dihydroquinoline core, which enhances metabolic stability compared to fully aromatic quinolines .
- Phenolic hydroxyl groups, enabling hydrogen bonding and antioxidant activity .
- Mannich base side chains, which improve solubility and enable targeted delivery through protonation in acidic microenvironments .
Recent studies highlight their dual functionality as both bioactive agents and synthetic intermediates. For instance, embelin-derived dihydroquinolines demonstrate cardioprotective effects through modulation of oxidative stress pathways , while Mannich base modifications in analogous structures enhance binding to enzymatic targets like aldehyde dehydrogenase 1A1 (ALDH1A1) .
Table 1: Recent Advances in Phenolic Mannich Base Dihydroquinoline Research
Research Significance in Medicinal Chemistry
The structural plasticity of 7-[(dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol makes it a versatile candidate for multitarget drug design:
- Phenolic moiety : Confers radical scavenging capacity, potentially mitigating oxidative stress in neurodegenerative and cardiovascular diseases .
- Dimethylaminomethyl group : Enhances blood-brain barrier permeability, suggesting CNS applications .
- Trimethyl-dihydroquinoline core : Provides steric protection against cytochrome P450-mediated oxidation, improving pharmacokinetic profiles .
Notably, its isosteric relationship to clinical candidates like amodiaquine underscores potential repurposing opportunities for antimalarial or anticancer therapies .
Knowledge Gaps and Research Opportunities
Critical unanswered questions include:
- Stereoelectronic effects : How do substituent patterns on the dihydroquinoline ring influence conformational locking and target engagement?
- Metabolic fate : Limited data exist on phase I/II metabolism, particularly glucuronidation of the phenolic hydroxyl .
- Polypharmacology potential : Unexplored interactions with non-cancer targets (e.g., ion channels, GPCRs).
Emerging opportunities lie in hybridizing this scaffold with bioactive fragments (e.g., chalcones, coumarins) to exploit synergistic effects, as demonstrated in recent embelin hybrid studies .
Academic Investigation Objectives
Priority research directions for this compound include:
- Synthetic methodology development :
Biological characterization :
Computational modeling :
Table 2: Proposed Research Timeline
| Objective | Year 1 | Year 2 | Year 3 |
|---|---|---|---|
| Synthetic Optimization | Route scouting | Gram-scale synthesis | Library diversification |
| Biological Screening | In vitro cytotoxicity | Target deconvolution | In vivo efficacy models |
| Computational Analysis | Docking studies | MD simulations | QSAR model validation |
Properties
IUPAC Name |
7-[(dimethylamino)methyl]-2,2,4-trimethyl-1H-quinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-10-8-15(2,3)16-13-6-11(9-17(4)5)14(18)7-12(10)13/h6-8,16,18H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMUJCRASAIBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C(=C2)CN(C)C)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may interact with metal ions, influencing their cellular distribution and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related quinoline derivatives is provided below, emphasizing substituent effects and functional properties.
Key Findings from Comparative Studies
For example, TQ-NAC forms aminyl radicals during photolysis (quantum yield ≤ 0.001 in oxygenated conditions) , but QY-7140’s dimethylamino group may stabilize intermediates, reducing radical formation. The tetrahydroquinoline derivative (QZ-7737) exhibits higher stability than QY-7140 due to saturation of the heterocyclic ring, making it less prone to oxidation .
Synthetic Pathways: QY-7140 and QZ-7737 share synthetic routes involving condensation of dimethylaminoalkyl precursors with substituted quinoline intermediates . In contrast, TQ-NAC is generated via electrochemical oxidation of ethoxyquin followed by conjugation with N-acetylcysteine (NAC) .
Biological and Industrial Relevance: Ethoxyquin derivatives (e.g., TQ-NAC) are studied for antioxidant metabolism in aquaculture, while QY-7140 and its analogs are explored as fluorescent probes or bioactive scaffolds due to their tunable electronic properties .
Biological Activity
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (commonly referred to as DHQ) is a compound with significant biological activity, particularly in the context of oxidative stress and inflammation. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 246.35 g/mol
- CAS Number : 300690-44-2
- Structure : The compound features a dihydroquinoline backbone with a dimethylaminomethyl substituent that plays a crucial role in its biological activity.
Research indicates that DHQ exhibits antioxidant and anti-inflammatory properties. It has been shown to:
- Reduce Oxidative Stress : DHQ decreases levels of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
- Inhibit Inflammation : The compound reduces pro-inflammatory cytokines and modulates the NF-κB signaling pathway.
- Protect Against Apoptosis : It lowers the activity of caspases involved in apoptotic pathways, thereby promoting cell survival under stress conditions.
Hepatoprotective Effects
A study investigated the effects of DHQ on liver injury induced by acetaminophen in rats. Key findings include:
- Oxidative Stress Reduction : DHQ administration led to decreased levels of 8-hydroxy-2-deoxyguanosine and 8-isoprostane, markers of oxidative damage.
- Inflammatory Response Modulation : The treatment resulted in reduced mRNA levels of pro-inflammatory cytokines and immunoglobulin G.
- Caspase Activity Inhibition : DHQ significantly inhibited the activities of caspase-3, caspase-8, and caspase-9, which are critical mediators in apoptosis .
Antioxidant Activity
The compound's ability to scavenge free radicals was demonstrated through various assays:
- DPPH Assay : DHQ showed significant scavenging activity against DPPH radicals.
- ABTS Assay : Similar results were observed in the ABTS assay, confirming its potent antioxidant capacity.
Case Studies
Therapeutic Potential
Given its biological activities, DHQ has potential applications in:
- Liver Disease Management : Its hepatoprotective properties suggest it could be beneficial for patients with liver conditions exacerbated by oxidative stress.
- Anti-inflammatory Therapies : The modulation of inflammatory pathways positions DHQ as a candidate for treating chronic inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of quinoline derivatives often involves Vilsmeier-Haack-type reagents for formylation or acetylation steps, as demonstrated in the preparation of 2-chloro-3-formyl quinolines . For the target compound, a plausible route includes:
- Step 1: Formation of the dihydroquinoline core via cyclization using LiAlH₄ for selective reduction of ketones or amides, as seen in similar tetrahydroquinoline syntheses .
- Step 2: Introduction of the dimethylaminomethyl group via nucleophilic substitution or reductive amination.
- Optimization: Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied. Use HPLC or GC-MS to monitor intermediate purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substitution patterns and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS): For molecular formula validation.
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. Use C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) .
- X-ray Crystallography: If single crystals are obtainable, this provides unambiguous structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Meta-Analysis: Systematically review literature to identify variables (e.g., assay conditions, cell lines, compound purity). Use tools like PRISMA guidelines for transparency .
- Dose-Response Studies: Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Mechanistic Profiling: Conduct target engagement assays (e.g., SPR, ITC) to confirm binding affinities and rule out off-target effects .
- Data Normalization: Account for batch-to-batch variability by including internal controls (e.g., reference inhibitors) in all experiments .
Q. What theoretical frameworks guide the design of experiments to study the environmental fate of this compound?
Methodological Answer:
- Conceptual Framework: Align with the "Source-to-Exposure" model outlined in Project INCHEMBIOL, which integrates physicochemical properties (logP, pKa) and environmental partitioning .
- Experimental Design:
- Abiotic Studies: Assess hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation).
- Biotic Studies: Use OECD 301F biodegradation tests with activated sludge.
- Modeling: Apply fugacity models (e.g., EQC Level III) to predict distribution in air, water, and soil .
Q. How can computational methods be leveraged to predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Modeling: Train models on datasets of structurally related quinolines to predict ADMET properties. Ensure applicability domain adherence to avoid extrapolation errors .
- Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs to prioritize synthetic targets .
Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Catalysis: Employ asymmetric hydrogenation with Ru-BINAP catalysts or organocatalysts (e.g., proline derivatives) for stereocontrol .
- Chromatographic Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC separation.
- Crystallization-Induced Diastereomer Transformation (CIDT): Convert racemic mixtures to diastereomeric salts using chiral resolving agents (e.g., tartaric acid) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility and stability data?
Methodological Answer:
- Standardized Protocols: Follow OECD 105 guidelines for solubility testing (shake-flask method, 24 h equilibration).
- Stability Profiling: Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to track degradation products.
- Interlaboratory Comparisons: Participate in round-robin studies to harmonize methodologies and reduce instrument bias .
Q. What experimental controls are critical for validating the compound’s purported antioxidant activity?
Methodological Answer:
- Positive Controls: Include Trolox or ascorbic acid in DPPH/ABTS assays.
- Negative Controls: Test solvent (e.g., DMSO) effects at all concentrations.
- Cell-Based Assays: Measure ROS levels (e.g., H₂DCFDA probe) in relevant cell lines (e.g., HEK293) with and without pre-treatment with N-acetylcysteine to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
